6H-pyrrolo[3,4-b]pyridine
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Overview
Description
6H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyridine ring system. This compound is part of a broader class of heterocycles known for their significant roles in medicinal chemistry and organic synthesis due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 6H-pyrrolo[3,4-b]pyridine involves a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile. This reaction is typically base-promoted and can be carried out under mild conditions . Another method involves the use of β-enamino imide, aromatic aldehydes, and cyclic diketones such as dimedone and cyclohexane-1,3-dione .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective processes. For instance, a method starting from dipicolinic acid involves dehydration, ammonolysis, cyclization, pyridine ring hydrogenation, imide reduction, chiral separation, amino amidation, deamination, hydrogenation debenzylation, and deamidation . These steps are designed to ensure high yield and purity, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
6H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This interaction can disrupt various biological processes, leading to therapeutic effects .
Comparison with Similar Compounds
6H-pyrrolo[3,4-b]pyridine can be compared with other similar compounds such as:
1H-pyrazolo[3,4-b]pyridine: This compound has a similar fused ring structure but differs in the position of the nitrogen atoms.
Pyrrolo[1,2-a]pyrazine: This compound has a different arrangement of the pyrrole and pyrazine rings.
Uniqueness
The uniqueness of this compound lies in its specific ring structure and electronic properties, which confer distinct reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H6N2 |
---|---|
Molecular Weight |
118.14 g/mol |
IUPAC Name |
6H-pyrrolo[3,4-b]pyridine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-7(6)9-3-1/h1-5,8H |
InChI Key |
DZTRFRMZYKJDEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CNC=C2N=C1 |
Origin of Product |
United States |
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